An In-depth Technical Guide to the Structural Elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA)
An In-depth Technical Guide to the Structural Elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA)
This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid (TTCA). As researchers and drug development professionals, establishing an unambiguous molecular structure is the bedrock upon which all further investigation is built. This document moves beyond a simple listing of techniques, instead focusing on the strategic application of modern analytical methods. We will explore the causality behind our experimental choices, demonstrating how a multi-technique, synergistic workflow creates a self-validating system for absolute structural confirmation.
Foundational Strategy: Synthesis and Stereochemical Considerations
Before any analysis can begin, we must understand the molecule's origin. TTCA is typically synthesized via a well-established cyclocondensation reaction between L-cysteine and 2-thiophenecarboxaldehyde.[1][2][3] This reaction is efficient but immediately introduces stereochemical complexity.
The reaction creates two chiral centers: one at C4, which is retained from the (R)-cysteine starting material, and a new one at C2. This results in the potential formation of a diastereomeric mixture of (2R, 4R)-cis and (2S, 4R)-trans isomers.[1][4] The ratio of these diastereomers can be influenced by reaction conditions, particularly the solvent system.[4] Therefore, our elucidation strategy must not only confirm the core structure but also possess the capability to identify and distinguish between these potential stereoisomers.
The Analytical Workflow: A Multi-Pronged Approach
A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The data from each step should corroborate and refine the hypothesis derived from the previous one. Our approach is designed to move from broad confirmation of molecular formula and functional groups to the fine details of atomic connectivity and spatial arrangement.
Caption: Integrated workflow for the structural elucidation of TTCA.
Mass Spectrometry: Confirming the Molecular Blueprint
Expertise & Experience: Our first analytical step is always High-Resolution Mass Spectrometry (HRMS). Its purpose is twofold: to confirm the molecular weight of the synthesized compound and, more importantly, to provide an exact mass measurement that validates the elemental composition. This is a crucial first checkpoint; if the measured mass does not correspond to the expected formula, C₈H₇NO₂S₂, all subsequent analysis is futile.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized TTCA in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Analysis Mode: Perform the analysis in both positive and negative ion modes to maximize the chance of observing the molecular ion. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is expected.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Use a known calibration standard to ensure high mass accuracy (< 5 ppm).
Data Presentation: Expected Mass Data
| Ion | Expected Exact Mass |
| [M+H]⁺ | 214.0042 |
| [M-H]⁻ | 212.0002 |
| Molecular Formula | C₈H₇NO₂S₂ |
Trustworthiness: Beyond the molecular ion, the fragmentation pattern provides corroborating evidence for the thiazolidine core. Characteristic cleavages of the thiazolidine ring can be observed, which serve as a preliminary validation of the ring structure before proceeding to more detailed analysis.[5][6]
Infrared Spectroscopy: A Rapid Functional Group Scan
Expertise & Experience: Fourier-Transform Infrared (FTIR) Spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. For TTCA, we are looking for the characteristic signatures of the carboxylic acid, the secondary amine within the thiazolidine ring, and the thiophene ring. This quick scan ensures the primary chemical transformations of the synthesis have occurred.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid TTCA sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Very Broad | O-H stretch (from hydrogen-bonded COOH dimer) |
| ~3300 | Medium, Sharp | N-H stretch (superimposed on O-H band) |
| ~3100 | Weak | Aromatic C-H stretch (Thiophene) |
| 1760-1690 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium-Weak | C=C stretch (Thiophene ring) |
| 1320-1210 | Medium | C-O stretch (Carboxylic acid) |
| ~700 | Strong | C-S stretch |
References for band assignments:[7][8][9][10][11]
Trustworthiness: The single most diagnostic feature is the extremely broad O-H stretch from 3300-2500 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer and often partially obscures the C-H stretching signals.[8][9][11] The presence of this band, coupled with a strong carbonyl (C=O) absorption around 1710 cm⁻¹, provides high confidence in the presence of the carboxylic acid moiety.
NMR Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of every atom in the TTCA structure.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve ~10-15 mg of TTCA in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO is often chosen for its ability to dissolve carboxylic acids and to slow the exchange of labile protons (NH and OH), making them observable.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using default parameter sets, optimizing as necessary.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
¹H NMR Data
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| COOH | 12.0 - 13.0 | broad s | N/A |
| Thiophene H5' | 7.5 - 7.7 | dd | ~5.0, 1.2 |
| Thiophene H3' | 7.1 - 7.3 | dd | ~3.6, 1.2 |
| Thiophene H4' | 7.0 - 7.1 | dd | ~5.0, 3.6 |
| Thiazolidine H2 | 5.5 - 5.8 | s | N/A |
| Thiazolidine H4 | 4.0 - 4.3 | t or dd | ~7-9 |
| Thiazolidine H5b | 3.4 - 3.6 | dd | ~11, 7 |
| Thiazolidine H5a | 3.2 - 3.4 | dd | ~11, 9 |
| NH | 3.0 - 4.0 | broad s | N/A |
¹³C NMR Data
| Carbon Assignment | Expected δ (ppm) |
| COOH | 170 - 175 |
| Thiophene C2' | 140 - 145 |
| Thiophene C5' | 128 - 130 |
| Thiophene C3' | 127 - 129 |
| Thiophene C4' | 126 - 128 |
| Thiazolidine C2 | 65 - 70 |
| Thiazolidine C4 | 60 - 65 |
| Thiazolidine C5 | 30 - 35 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Assignments must be confirmed by 2D NMR. References for shift ranges:[4][5][12][13][14][15][16][17]
2D NMR: The Self-Validating Connectivity Web
Trustworthiness: One-dimensional spectra suggest a structure, but 2D spectra prove it. The correlations observed in 2D NMR experiments form a logical, self-validating web of connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. We expect to see correlations between the three thiophene protons (H3'-H4'-H5') and, crucially, between the H4 and the two diastereotopic H5 protons of the thiazolidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons they are attached to. This allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows couplings between protons and carbons that are 2-3 bonds away. The single most important correlation to observe is between the H2 proton of the thiazolidine ring and the C2' and C3' carbons of the thiophene ring. This definitively proves that the thiophene ring is attached at the C2 position of the thiazolidine.
Caption: Key 2D NMR correlations confirming the connectivity of TTCA.
X-ray Crystallography: The Final Arbiter
Expertise & Experience: While NMR provides an unparalleled view of the structure in solution, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state.[18] It is the gold standard for determining not only connectivity but also the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[19][20]
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of TTCA in a suitable solvent system (e.g., ethanol/water, acetone) is a common starting point. The goal is to obtain single, defect-free crystals of at least 0.1 mm in one dimension.[18]
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final atomic positions and thermal parameters.
Trustworthiness: A successfully refined crystal structure provides the highest possible level of structural proof. It will definitively distinguish between the cis and trans diastereomers by revealing the relative orientation of the thiophene group at C2 and the carboxylic acid group at C4. Furthermore, by referencing the known stereochemistry of the L-cysteine precursor, the absolute configuration of the entire molecule can be determined.
Conclusion: A Synthesis of Evidence
The structural elucidation of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a prime example of the necessity of a multi-technique analytical approach. No single method provides the complete picture. Instead, a logical and synergistic workflow, as outlined in this guide, builds an irrefutable case for the final structure.
| Structural Feature | Primary Evidence | Corroborating Evidence |
| Molecular Formula | HRMS (Exact Mass) | ¹³C NMR (carbon count), ¹H NMR (proton integration) |
| Carboxylic Acid Group | FTIR (Broad O-H, C=O stretch), ¹³C NMR (δ ~172 ppm), ¹H NMR (δ ~12 ppm) | HMBC from H4 to COOH carbon |
| Thiazolidine Ring | ¹H NMR (Characteristic H2, H4, H5 signals), COSY (H4-H5 correlation) | MS Fragmentation Pattern |
| Thiophene Ring | ¹H NMR (3 aromatic protons with characteristic splitting), ¹³C NMR (4 aromatic carbons) | FTIR (Aromatic C-H, C=C stretches) |
| Connectivity (Thiophene-C2) | HMBC (Correlation from H2 to thiophene carbons C2' & C3') | - |
| Stereochemistry | Single-Crystal X-ray Diffraction | 2D NOESY NMR (can show through-space proximity between H2 and H4 to suggest cis/trans) |
By following this self-validating workflow, researchers can have absolute confidence in the structure of TTCA, providing a solid and reliable foundation for its application in drug discovery, materials science, and beyond.
References
-
ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Available from: [Link]
-
Al-Ayed, A. S. (2012). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available from: [Link]
-
Abraham, R. J., & Thomas, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]
-
Jaber, A. M. Y., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available from: [Link]
-
Ratner, B. D. (2004). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ResearchGate. Available from: [Link]
-
ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones... | Download Table. Available from: [Link]
-
6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available from: [Link]
-
Narayana, B., et al. (2014). Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. ResearchGate. Available from: [Link]
-
Wang, G., et al. (2021). Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. Molecules, 26(2), 425. Available from: [Link]
-
University of Calgary. IR: carboxylic acids. Available from: [Link]
-
Vazzana, I., et al. (2008). Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. ResearchGate. Available from: [Link]
-
Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]
-
Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 26(4), 759-764. Available from: [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
University of Colorado Boulder. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available from: [Link]
-
Djoumbissie, F. L., et al. (2022). Synthesis of Thiazolidinedione Compound Library. Molbank, 2022(3), M1424. Available from: [Link]
-
ResearchGate. Synthesis of thiazolidine-4-carboxylic acid derivatives. Available from: [Link]
-
Al-Jaff, B. M. A., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. ResearchGate. Available from: [Link]
-
Kourti, M., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6249. Available from: [Link]
-
Khathi, A., et al. (2021). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. Molecules, 26(16), 4920. Available from: [Link]
-
Al-Ghorbani, M., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Scientific Reports, 13(1), 18884. Available from: [Link]
-
Hertkorn, N., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3543. Available from: [Link]
-
El-Nahass, M. N., et al. (2010). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 48, 558-565. Available from: [Link]
-
Hamelryck, T. W., et al. (1998). X-ray and NMR studies on thiazolidines: crystal structure and conformational equilibriums of N-acetyl-2-(p-tolyl)thiazolidine-4-carboxylic acid ad related thiazolidine derivatives. Journal of the American Chemical Society, 120(41), 10717-10724. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Search Results. Available from: [Link]
-
Wlodawer, A., et al. (2001). X ray crystallography. BMJ, 322(7281), 273–277. Available from: [Link]
-
The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. Available from: [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
2-(3-thienyl)-1,3-thiazolidine-4-carboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
-
PrepChem.com. Synthesis of 2,2-di(2-pyridyl)-thiazolidine-4-carboxylic acid. Available from: [Link]
-
Nath, N. K., & Nangia, A. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available from: [Link]
-
Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 45-56. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 14. pjps.pk [pjps.pk]
- 15. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myneni.princeton.edu [myneni.princeton.edu]
- 17. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
